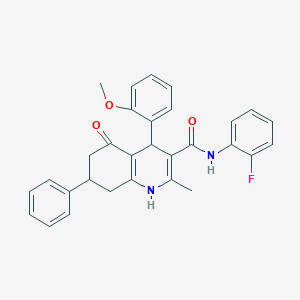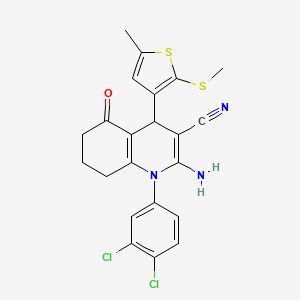
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two substituted phenyl groups attached to the quinazoline core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and phenols.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the aniline derivative and a suitable carbonyl compound, such as formamide or formic acid.
Substitution Reactions: The phenyl groups are introduced through nucleophilic aromatic substitution reactions. The 4-methylphenoxy and 4-propoxyphenyl groups are attached to the quinazoline core using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the yield and purity of the final product.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include:
Quinazoline N-oxides: From oxidation reactions.
Dihydroquinazoline Derivatives: From reduction reactions.
Substituted Quinazolines: From substitution reactions.
Scientific Research Applications
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, and proteins within cells.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Biological Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)-2-phenylquinazoline: Lacks the propoxy group, leading to different biological activities.
4-(4-Propoxyphenyl)-2-phenylquinazoline: Lacks the methylphenoxy group, resulting in unique properties.
2-(4-Methylphenoxy)-4-(4-propoxyphenyl)quinazoline: Different substitution pattern on the quinazoline core.
Uniqueness
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenoxy and 4-propoxyphenyl groups provides a distinct set of properties that differentiate it from other quinazoline derivatives.
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C24H22N2O2/c1-3-16-27-19-14-10-18(11-15-19)23-25-22-7-5-4-6-21(22)24(26-23)28-20-12-8-17(2)9-13-20/h4-15H,3,16H2,1-2H3 |
InChI Key |
FJSXTAGUTWIHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638171.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11638184.png)
![3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11638200.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638201.png)
![(5Z)-2-(4-chlorophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638208.png)
![(E)-7-amino-N'-(3,4-dihydroxybenzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B11638216.png)

![(2Z)-6-benzyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638221.png)
![4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11638229.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11638238.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11638250.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638257.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638259.png)
